Product packaging for 7-Fluoroprostacyclin(Cat. No.:CAS No. 84217-11-8)

7-Fluoroprostacyclin

Cat. No.: B1234720
CAS No.: 84217-11-8
M. Wt: 370.5 g/mol
InChI Key: PICZVWWLSUAEJF-QCODSTRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoroprostacyclin is a chemically stable synthetic analog of prostacyclin (PGI2), designed for advanced cardiovascular and pharmacological research. Prostacyclin is a potent endogenous hormone produced by the vascular endothelium that acts as a vasodilator and a powerful inhibitor of platelet aggregation, playing a crucial role in maintaining cardiovascular homeostasis . The inherent chemical instability of natural prostacyclin, which has a half-life of only minutes in aqueous solution, limits its research applications . The introduction of a fluorine atom at the 7-position stabilizes the molecule, creating a more practical tool for laboratory investigations without sacrificing the potent biological activities of the native compound . This analog exerts its primary effects by binding to the G protein-coupled IP receptor on the surface of target cells, such as vascular smooth muscle and platelets . This binding stimulates adenylate cyclase, leading to a marked increase in intracellular cyclic AMP (cAMP) levels . Elevated cAMP activates protein kinase A and other effectors, resulting in smooth muscle relaxation (vasodilation) and the suppression of platelet activation and aggregation . Due to these key mechanisms, this compound is a vital research compound for studying pathophysiological models of pulmonary arterial hypertension (PAH) and other vascular disorders characterized by excessive vasoconstriction and thrombosis . Beyond its classical cardiovascular effects, studies have shown that chemically stable prostacyclin analogs, including this compound, can induce an angiogenic response, as demonstrated in models like the chick embryo chorioallantoic membrane assay . This property makes it a compound of interest for research into wound healing, ischemia, and vascular remodeling. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31FO5 B1234720 7-Fluoroprostacyclin CAS No. 84217-11-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84217-11-8

Molecular Formula

C20H31FO5

Molecular Weight

370.5 g/mol

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aR)-3-fluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

InChI

InChI=1S/C20H31FO5/c1-2-3-4-7-13(22)10-11-14-15(23)12-17-19(14)20(21)16(26-17)8-5-6-9-18(24)25/h8,10-11,13-15,17,19-20,22-23H,2-7,9,12H2,1H3,(H,24,25)/b11-10+,16-8-/t13-,14-,15+,17+,19+,20?/m0/s1

InChI Key

PICZVWWLSUAEJF-QCODSTRBSA-N

SMILES

CCCCCC(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)F)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)F)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)F)O)O

Synonyms

7-fluoroprostacyclin
PGI2-7-F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 7 Fluoroprostacyclin

Strategies for Introducing Fluorine at the 7-Position

The synthesis of 7-fluoroprostacyclin analogs has been achieved through various strategic approaches, primarily focusing on stereospecific fluorination and multi-component coupling reactions. These methods often utilize well-established intermediates to construct the complex prostacyclin framework.

Stereospecific Fluorination Approaches

Stereospecific fluorination is a critical step in the synthesis of this compound, ensuring the correct spatial orientation of the fluorine atom, which is crucial for biological activity. The synthesis of new stable fluoroprostacyclins, such as 7-fluoro-2,4-methylene-17,20-dimethylprostacyclins, has been successfully achieved through methods that include stereospecific fluorination. researchgate.net This approach allows for the precise control of the stereochemistry at the C7 position. Detailed studies on the synthesis of (7R)-7-fluoro-PGF2α have highlighted the application of stereospecific fluorination and cyclization to create the desired prostacyclin derivative. oup.com

Three-Component Coupling Reactions in this compound Synthesis

Three-component coupling reactions represent an efficient and convergent strategy for the assembly of the prostacyclin skeleton. researchgate.netacs.org This methodology involves the coupling of an acetylenic acid with a triethylsiloxycyclopentane intermediate to construct the key 7-hydroxyprostaglandin skeleton. thieme-connect.com This approach has been instrumental in the synthesis of a variety of α-chain modified this compound derivatives. acs.orgresearchgate.net The power of this method lies in its ability to bring together complex fragments in a single step, significantly streamlining the synthetic process.

Utilization of Key Intermediates (e.g., Methylenecyclopentanone, Corey Lactone)

The synthesis of fluoroprostacyclin analogs frequently relies on the use of key, well-defined chemical intermediates. The Corey lactone, a versatile and widely used building block in prostaglandin (B15479496) synthesis, is a common starting point. chimia.chresearchgate.net For instance, the Corey lactone can be converted to an enone, which then undergoes further reactions to introduce the fluorine atom and the side chains. chimia.ch Another important intermediate is methylenecyclopentanone, also known as the Stork's intermediate, which has been utilized in the synthesis of various α-chain modified this compound derivatives. acs.orgresearchgate.netacs.org These intermediates provide a reliable foundation for constructing the intricate prostacyclin structure.

Synthesis of Monofluorinated this compound Derivatives

The synthesis of monofluorinated this compound derivatives has been a key focus in the development of more stable and potent prostacyclin analogs. The introduction of a single fluorine atom at the 7α-position has been shown to be particularly effective in protecting the acid-sensitive enol ether from hydrolysis. chimia.ch The synthesis of these monofluorinated compounds often involves the strategic use of electrophilic fluorinating agents. One notable example is the synthesis of 7α-fluoroprostacyclin, which demonstrates enhanced stability compared to its non-fluorinated counterpart. chimia.ch The half-life of 7-F-PGI2 was found to be one month, a significant increase from the 10-minute half-life of PGI2. alaska.edu

Synthesis of Geminal Difluorinated 7,7-Difluoroprostacyclin Derivatives

To further enhance stability, geminal difluorinated analogs have been synthesized, featuring two fluorine atoms at the 7-position. The synthesis of 7,7-difluoroprostacyclin derivatives has been reported to yield analogs with even greater stability and potent inhibitory activities on platelet aggregation. acs.orgacs.org A key step in the synthesis of these compounds is the selective difluorination of the α-position of a carbonyl group. Researchers have found that using N-fluorobenzenesulfonimide in the presence of manganese dibromide is an effective method for the difluorination of ketones and esters, such as the Corey lactone. chimia.chresearchgate.net This method was applied to convert the Corey lactone into a difluorolactone intermediate, which was then elaborated into the final 7,7-difluoroprostacyclin derivative, AFP-07. chimia.chresearchgate.net The resulting 7,7-difluoroprostacyclin derivative, AFP-07, exhibited an exceptionally long half-life of 90 days. alaska.edu

Chemical Modifications and Analog Generation: Alpha-Chain and Side Chain Variations

Derivatives Bearing Cycloalkylene Groups

A significant strategy in the derivatization of this compound involves the introduction of cycloalkylene moieties into the alpha-chain. acs.orgresearchgate.net This modification is intended to enhance the compound's stability and modulate its biological activity. The synthesis of these analogues has been achieved through established and versatile chemical strategies. researchgate.netoup.com

One prominent method is the three-component coupling approach , a convergent strategy that allows for the efficient assembly of the complex prostacyclin skeleton from three distinct building blocks. acs.orgacs.org Another key strategy involves the utilization of methylenecyclopentanone , also known as the Stork's intermediate, which serves as a foundational structure for elaborating the prostacyclin core and introducing the desired alpha-chain modifications. researchgate.netresearchgate.net These synthetic routes have been successfully applied to create a variety of derivatives, including compounds like 7-Fluoro-2,4-methylene-17,20-dimethylprostacyclin. acs.orgresearchgate.net

Alpha-Chain Modified this compound Derivatives

Table 1: Synthetic Strategies for this compound Derivatives

Synthetic Approach Key Intermediate(s) Type of Derivative References
Three-Component Coupling Organometallic reagents, aldehyde, and cyclopentanone (B42830) fragments Alpha-chain modified analogues acs.org, acs.org, researchgate.net
Stork's Intermediate Method Methylenecyclopentanone Derivatives with cycloalkylene groups acs.org, researchgate.net, researchgate.net

Analytical Techniques for Structural Elucidation of Synthetic Products

Mass Spectrometry (MS) is a primary tool for determining the molecular weight of the synthetic products. mdpi.comchromatographyonline.com High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the confident assignment of its elemental composition. mdpi.com Techniques such as electrospray ionization (ESI) are commonly used for the analysis of these types of molecules. chromatographyonline.com Furthermore, tandem mass spectrometry (MS/MS) is employed to fragment the molecule, providing key structural information that helps to confirm the connectivity of the atoms. mdpi.comnih.gov When coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), methods like GC-MS and LC-MS allow for the analysis of complex reaction mixtures and the purification of the final products. chromatographyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the detailed structural elucidation of the synthesized compounds. researchgate.net

¹H-NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. ekb.eg

¹³C-NMR (Carbon-13 NMR) reveals the number and types of carbon atoms, distinguishing between sp², sp³, C=O, and C=S carbons, for example. ekb.eg

Fourier-Transform Infrared Spectroscopy (FT-IR) is also utilized to identify the presence of key functional groups within the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups, by observing their characteristic absorption frequencies. ekb.eg

Table 2: Analytical Techniques for Structural Characterization

Technique Application in Structural Elucidation References
Mass Spectrometry (MS, LC-MS, GC-MS) Determines molecular weight and elemental composition; fragmentation patterns confirm structural components. oup.com, chromatographyonline.com, mdpi.com
¹H-NMR Spectroscopy Elucidates the proton framework of the molecule, showing chemical shifts and coupling constants. ekb.eg
¹³C-NMR Spectroscopy Identifies all unique carbon atoms and their chemical environment (e.g., C=O, C-F). ekb.eg
¹⁹F-NMR Spectroscopy Directly confirms the successful incorporation and chemical environment of fluorine atoms. nih.gov
FT-IR Spectroscopy Confirms the presence of key functional groups (e.g., carbonyl, hydroxyl). ekb.eg

Molecular and Cellular Pharmacology of 7 Fluoroprostacyclin

Mechanism of Action at the Molecular Level

7-Fluoroprostacyclin, a synthetic analog of prostacyclin (PGI2), exerts its pharmacological effects primarily by acting as an agonist at the prostacyclin (IP) receptor. chimia.chcvpharmacology.com The introduction of a fluorine atom at the 7-position of the prostacyclin molecule significantly enhances its chemical stability compared to the naturally occurring, unstable PGI2. chimia.chfu-berlin.de This structural modification, specifically the strong electron-withdrawing effect of the fluorine atom, protects the acid-sensitive enol ether functionality from hydrolysis, thereby prolonging its half-life and duration of action. chimia.ch

At the molecular level, the binding of this compound to the IP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. cvpharmacology.comnih.gov This interaction leads to the activation of the Gs alpha subunit of the associated G-protein. cvpharmacology.com The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cvpharmacology.comnii.ac.jp The subsequent increase in intracellular cAMP levels is the primary mechanism through which this compound mediates its cellular effects. cvpharmacology.comnii.ac.jp

Receptor Binding Studies: Prostacyclin (IP) Receptor Agonism

Receptor binding studies have consistently demonstrated that this compound and its derivatives are potent agonists of the prostacyclin (IP) receptor. chimia.chnih.gov These studies are crucial for understanding the compound's affinity and selectivity, which are key determinants of its pharmacological profile.

Research has shown that fluorinated prostacyclin derivatives exhibit a strong binding affinity for the IP receptor. For instance, the 7,7-difluoroprostacyclin derivative, AFP-07, demonstrated a high affinity for the IP receptor, effectively displacing the binding of the radiolabeled ligand [3H]iloprost in cell membranes expressing the IP receptor. nih.gov The half-maximal concentration (IC50) for this displacement was found to be 3 nM, which is an order of magnitude lower than that of iloprost (B1671730), a widely used stable prostacyclin analog. nih.gov This indicates a higher binding affinity of AFP-07 for the IP receptor compared to iloprost. nih.gov

The high selectivity of these fluorinated analogs for the IP receptor is a significant characteristic. chimia.chnih.gov This selectivity is crucial for minimizing off-target effects that can arise from interactions with other prostanoid receptors. chimia.ch The focused interaction with the IP receptor ensures that the pharmacological actions are primarily those mediated by the prostacyclin signaling pathway.

To further establish selectivity, comparative binding studies have been conducted with other prostaglandin (B15479496) receptor subtypes, such as the prostaglandin E receptor 1 (EP1). Unlike natural prostacyclin and some of its other analogs like iloprost and beraprost, which show considerable affinity for the EP1 receptor, this compound derivatives display significantly lower affinity for EP1 and other PGE receptor subtypes (EP2, EP3, and EP4). chimia.chnih.govresearchgate.net

For example, while iloprost exhibits a similar affinity to PGE2 for the EP1 receptor, the 7,7-difluoroprostacyclin derivative AFP-07 shows a much weaker interaction. nih.govdokumen.pub This high degree of selectivity for the IP receptor over the EP1 receptor is a key advantage, as activation of the EP1 receptor is associated with different physiological responses, and avoiding its stimulation can lead to a more targeted therapeutic effect with fewer side effects. chimia.chknu.edu.af Studies using EP1 receptor knockout mice have further highlighted the distinct roles of IP and EP1 receptors, showing that the IP receptor is not significantly involved in certain gastric mucosal responses where the EP1 receptor plays a crucial role. nih.gov

Table 1: Comparative Binding Affinity of Prostanoid Analogs at Prostaglandin Receptors

CompoundReceptorBinding Affinity (Ki, nM)
AFP-07 (7,7-difluoroprostacyclin derivative) IP 3 nih.gov
EP1Lower affinity than PGE2 nih.gov
Iloprost IP 11 (murine) ucl.ac.uk
EP11 (human) ucl.ac.uk
Treprostinil (B120252) IP 32 ucl.ac.uk
EP1200-fold lower than iloprost ucl.ac.uk

This table provides an interactive summary of the binding affinities of different prostacyclin analogs. Users can sort the data by compound, receptor, or binding affinity to compare the selectivity profiles.

Affinity and Selectivity for IP Receptors

Intracellular Signal Transduction Pathways Activated by this compound

The binding of this compound to the IP receptor triggers a well-defined intracellular signal transduction pathway, a series of molecular events that relay the signal from the cell surface to elicit a specific cellular response. nih.govkhanacademy.org

A hallmark of IP receptor activation is the stimulation of adenylyl cyclase and the subsequent accumulation of intracellular cyclic AMP (cAMP). cvpharmacology.comnii.ac.jp Studies have confirmed that this compound and its derivatives are potent stimulators of cAMP formation. nii.ac.jpnih.gov

In cells engineered to express the IP receptor, the 7,7-difluoroprostacyclin derivative AFP-07 was shown to concentration-dependently increase cAMP levels. nih.gov The half-maximal effective concentration (EC50) for this stimulation was 10 pM, a concentration an order of magnitude lower than that of iloprost, indicating its high potency in activating the cAMP pathway. nih.gov Similarly, another study demonstrated that 7-fluoro prostacyclin stimulates cAMP accumulation in mastocytoma P-815 cells. nii.ac.jp This elevation of intracellular cAMP is a critical second messenger that initiates downstream signaling events. khanacademy.org

Table 2: Potency of Prostanoid Analogs in Stimulating cAMP Formation

CompoundCell TypeEC50 for cAMP stimulation
AFP-07 (7,7-difluoroprostacyclin derivative) IP-expressing CHO cells10 pM nih.gov
Iloprost IP-expressing CHO cells~100 pM nih.gov

This interactive table allows for comparison of the potency of different prostacyclin analogs in stimulating the production of the second messenger cAMP.

The increase in intracellular cAMP initiated by this compound activates a cascade of downstream signaling events. nih.gov The primary effector of cAMP is protein kinase A (PKA). nih.gov The binding of cAMP to the regulatory subunits of PKA leads to the release and activation of its catalytic subunits. savemyexams.com

Once activated, PKA can phosphorylate a variety of intracellular proteins, including enzymes, ion channels, and transcription factors, thereby altering their activity and leading to the final physiological response. nih.govnih.gov For example, in vascular smooth muscle cells, PKA-mediated phosphorylation leads to the inhibition of myosin light chain kinase, resulting in vasodilation. cvpharmacology.com The specific downstream effects depend on the cell type and the complement of proteins expressed within that cell. nih.gov These signaling cascades are complex and can interact with other pathways, allowing for a highly regulated and specific cellular response to the initial signal from this compound. nih.govuts.edu.au

Structure Activity Relationship Sar Studies of 7 Fluoroprostacyclin and Its Derivatives

Impact of Fluorine Position and Number on Biological Activity and Stability

The native prostacyclin molecule is chemically unstable due to its acid-labile enol-ether group, which significantly shortens its biological half-life. ijfans.org A primary goal in the development of prostacyclin analogs has been to enhance chemical stability without compromising biological potency. The strategic placement of fluorine atoms has proven to be a highly effective method to achieve this.

The introduction of fluorine at the 7-position, adjacent to the enol-ether, has a profound stabilizing effect. chimia.chdokumen.pub Fluorine is the most electronegative element, and its strong electron-withdrawing nature decreases the electron density on the enol-ether group. ijfans.orgchimia.ch This inductive effect protects the molecule from acid-catalyzed hydrolysis, a major degradation pathway. ijfans.orgchimia.ch

Both mono- and di-substitution at the 7-position have been explored:

7α-fluoroprostacyclin: The introduction of a single fluorine atom at the 7α-position significantly enhances stability compared to the parent compound. chimia.ch

7,7-difluoroprostacyclin: The addition of a second fluorine atom, creating a 7,7-difluoro derivative like AFP-07, further increases this stability. chimia.chresearchgate.net The chemical stability of AFP-07 is extraordinarily increased compared to other stabilized analogs like Carbacyclin (B161070). researchgate.net

This enhanced stability is critical because it can lead to improved oral bioavailability and a longer duration of action, making the compounds more viable as therapeutic agents. dokumen.pubresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to increased oxidative and thermal stability compared to a carbon-hydrogen bond. annualreviews.org

Elucidating Key Structural Features for Receptor Affinity and Agonism

The biological effects of prostacyclin and its analogs are mediated through their interaction with specific prostanoid receptors, primarily the prostacyclin (IP) receptor, which is a G protein-coupled receptor (GPCR). chimia.chknu.edu.af SAR studies have identified several structural features that are critical for high-affinity binding and potent agonism.

Carboxylic Acid Group: The terminal carboxylic acid on the α-chain is a crucial feature for binding to the prostaglandin (B15479496) receptor. chimia.ch

Hydroxyl Groups: The hydroxyl groups on the prostacyclin scaffold are generally considered necessary for pharmacological activity. chimia.ch Modifications at the 15-position, in particular, often lead to a reduction or complete loss of affinity for prostaglandin receptors. chimia.ch However, certain fluorinated modifications, such as a 15,15-difluoro moiety, have been shown to maintain the inherent ability to bind to the receptor with high affinity. chimia.ch

Fluorination at C-7: The addition of fluorine at the 7-position not only enhances stability but also influences receptor interaction. While the primary role is stabilization, the high electronegativity of fluorine can alter the molecule's conformation and electronic distribution, potentially affecting how it fits into the receptor's binding pocket. researchgate.netresearchgate.net

Receptor Selectivity: A significant challenge in prostacyclin analog design is achieving selectivity for the IP receptor. Natural prostacyclin and some of its early analogs, such as iloprost (B1671730) and beraprost, exhibit strong affinities for other prostanoid receptors, like the EP1 receptor. chimia.ch This cross-reactivity can lead to undesired side effects. The judicious placement of fluorine can influence receptor selectivity, although this is a complex aspect of SAR. annualreviews.org

Correlation of Structural Modifications with Observed Biological Effects (e.g., Antiplatelet, Vasodilatory)

The structural modifications of 7-fluoroprostacyclin derivatives directly correlate with their biological effects, most notably their antiplatelet and vasodilatory activities. chimia.chknu.edu.af As the most potent endogenous inhibitor of platelet aggregation, prostacyclin's antiplatelet effect is a major therapeutic target. knu.edu.af

The introduction of fluorine at the C-7 position has led to compounds with potent biological activity. For instance, 7,7-difluoroprostacyclin (AFP-07) demonstrates powerful antiplatelet activity. chimia.chresearchgate.net Its potency in inhibiting ADP-induced platelet aggregation is significantly higher than that of Carbacyclin, a stable prostacyclin analog. researchgate.net

The vasodilatory property of prostacyclin, while therapeutically useful in conditions like pulmonary hypertension, is often considered a drawback when developing antithrombotic drugs due to its hypotensive effects. knu.edu.af A key goal of SAR studies has been to separate the antiplatelet and vasodilatory actions by designing IP receptor agonists with greater selectivity for platelets over vascular smooth muscle. knu.edu.af

Further modifications to the α-chain of this compound derivatives have also been explored. For example, 7-Fluoro-2,4-methylene-17,20-dimethylprostacyclin was found to exert potent and long-lasting anti-anginal activity in animal models when administered orally, highlighting the therapeutic potential of these structural changes. dokumen.pub

Table 1: Comparison of Stability and Antiplatelet Activity of Prostacyclin Analogs

CompoundHalf-life (t1/2) at pH 7.4, 37°CRelative Potency (Antiplatelet Aggregation)
Carbacyclin Stable1
AFP-07 Stable10
Data sourced from research findings on novel 7,7-difluoroprostacyclin derivatives. researchgate.net

Computational and Molecular Modeling Approaches in SAR Analysis

In recent years, computational and molecular modeling techniques have become invaluable tools for analyzing the SAR of drug candidates, including this compound derivatives. researchgate.net These methods provide insights into how a ligand binds to its receptor at the atomic level, helping to explain observed biological activities and guide the design of new, more potent, and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding pocket. For this compound analogs, docking simulations are performed using 3D models of the IP receptor (a Class A GPCR). nih.govbmbreports.org These simulations help visualize crucial interactions, such as hydrogen bonds and electrostatic interactions, between the analog and key amino acid residues in the receptor's transmembrane helices (typically helices 3, 5, 6, and 7). bmbreports.orgnih.gov For example, docking can elucidate how the carboxylic acid group of the ligand interacts with positively charged residues in the binding site. nih.gov

Conformational Analysis: Fluorine substitution can influence the preferred conformation (3D shape) of a molecule. researchgate.net Computational methods can be used to analyze these conformational preferences and determine how they might affect receptor binding and activation.

Binding Affinity Prediction: While accurately predicting binding affinity remains a challenge, scoring functions within docking programs provide estimates that can help rank-order potential drug candidates. mdpi.com These functions evaluate the favorability of the predicted binding pose based on various intermolecular forces, including van der Waals forces and electrostatic interactions. malvernpanalytical.com

By integrating these computational approaches with experimental synthesis and biological testing, researchers can build a more comprehensive understanding of the structure-activity relationships governing this compound and its derivatives, accelerating the development of improved therapeutic agents.

Preclinical Biological and Biochemical Investigations of 7 Fluoroprostacyclin

In Vitro Studies on Cellular Responses

In vitro studies are fundamental to characterizing the biological activity of a compound at the cellular level. For 7-Fluoroprostacyclin, these investigations have centered on its effects on platelet function, cytoprotection, and other cellular responses.

This compound has been identified as a potent inhibitor of platelet aggregation. nih.gov Its chemical stability is notably enhanced compared to native prostacyclin (PGI2); the introduction of a fluorine atom at the 7-position stabilizes the enol ether functionality, increasing the chemical half-life at a pH of 7.4 from ten minutes for PGI2 to over a month for its fluorinated analog, without sacrificing its potent biological activity. researchgate.net

Research involving derivatives of this compound has provided quantitative data on their inhibitory effects on ADP-induced platelet aggregation in guinea pig models. The inhibitory activity is often compared against Prostaglandin (B15479496) E1 (PGE1) as a standard.

Table 1: Inhibitory Effects of this compound Derivatives on ADP-Induced Guinea Pig Platelet Aggregation

This table is interactive. You can sort and filter the data.

CompoundInhibition of Platelet Aggregation (PGE1=1)
This compound (trans, 1a) >3.4
This compound (cis, 1b) 13.3
Derivative 17 (trans) 7.0
Derivative 18 (cis) 0.85
Derivative 19 0.34
Derivative 20 0.6
Data sourced from a study on fluorinated prostanoids. nih.gov

These assays demonstrate that modifications to the alpha-chain of this compound can significantly alter its anti-platelet aggregation potency. nih.gov The cis isomer (1b) showed particularly strong inhibitory activity, being over 13 times more potent than PGE1. nih.gov

While prostacyclins are generally known for their powerful vasodilatory effects, specific data from in vitro studies using isolated tissue models (e.g., aortic rings, mesenteric arteries) to quantify the vasodilatory properties of this compound could not be identified in the reviewed literature. Such studies, often conducted in isolated organ baths, are crucial for directly assessing a compound's effect on vascular smooth muscle tone. fda.gov

This compound has demonstrated significant cytoprotective effects in in vitro models of liver injury. nih.govrsc.org In studies using isolated rat hepatocytes, this compound showed a potent protective effect against liver cell damage induced by carbon tetrachloride (CCl4). nih.govrsc.org

The primary measure of cell damage in these experiments was the release of lactic dehydrogenase (LDH), a key indicator of cell membrane rupture and death. nih.gov The research concluded that exogenous prostaglandins (B1171923) like this compound are cytoprotective in this in vitro model. nih.gov This protective action is crucial for maintaining hepatocyte integrity when exposed to toxins. scielo.br While the effect was noted as potent, it was quantitatively described as being to a lesser extent than that of 4-Thia-prostaglandin E1. nih.govrsc.org

The chick embryo chorioallantoic membrane (CAM) assay is a widely used in vivo model to evaluate the angiogenic (new blood vessel formation) or anti-angiogenic potential of substances. mdpi.comppd.com Despite the utility of this model, a review of available research did not yield specific studies that have evaluated the angiogenic or anti-angiogenic response to this compound.

Inflammation is a complex biological process involving various mediators, including prostaglandins. nih.gov Anti-inflammatory drugs often function by inhibiting pathways like the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of inflammatory prostaglandins. nih.govnews-medical.net However, specific research detailing the direct anti-inflammatory mechanisms of this compound, such as its effect on cytokine production (e.g., IL-1β, IL-6, TNF-α) or its interaction with inflammatory signaling pathways like NF-κB, was not found in the available literature.

Angiogenic Response Evaluation in Experimental Models (e.g., Chick Embryo Chorioallantoic Membrane Assay)

In Vivo Studies in Animal Models (Preclinical Research Focus)

Preclinical in vivo studies are essential to understand a compound's efficacy and biological action within a whole, living organism before human trials.

Research on this compound in animal models has substantiated its hepatoprotective effects observed in vitro. In studies involving rats with carbon tetrachloride-induced liver injury, this compound demonstrated a potent protective effect. nih.govrsc.org These in vivo findings confirm the compound's ability to mitigate liver damage in a complex physiological system, reinforcing the data obtained from isolated hepatocyte models. nih.govrsc.org

Evaluation of Antiplatelet Activity in Animal Models

Prostacyclin and its analogs are recognized for their potent inhibition of platelet aggregation. frontiersin.orgnih.gov This activity is a key component of their therapeutic potential. Studies on various prostacyclin analogs, such as carbacyclin (B161070) and beraprost, have been conducted in animal models like rabbits and dogs to evaluate their antiplatelet effects ex vivo and in vivo. nih.govahajournals.org However, based on the available search results, specific preclinical studies evaluating the antiplatelet activity of this compound in animal models have not been detailed.

Investigation of Vasodilatory Effects in Animal Models

The vasodilatory properties of prostacyclin analogs are fundamental to their cardiovascular effects, often leading to a reduction in blood pressure. frontiersin.orgnih.govarvojournals.org Preclinical animal models are standardly used to assess these effects. nih.gov Pharmacological evaluation of a series of novel fluoroprostacyclin analogs, the class to which this compound belongs, included the assessment of their effects on blood pressure in animal models. nih.gov While these investigations were performed, specific quantitative data detailing the vasodilatory or blood pressure-lowering effects of this compound from these preclinical models are not available in the provided search results.

Studies on Hepatoprotective Effects in Animal Models

Research has been conducted on the potential of this compound to protect the liver from chemically induced injury. In preclinical studies using rats, this compound demonstrated a protective effect against liver damage induced by carbon tetrachloride. nih.govmdpi.com These findings were observed in both in-vivo (within the living animal) and in-vitro (using isolated rat hepatocytes) settings. mdpi.com The results indicated that this compound has a potent, though lesser than the comparator 4-Thia-prostaglandin E1, hepatoprotective capacity in this animal model of liver toxicity. nih.govmdpi.comersnet.org

Research on Anti-anginal Activity in Preclinical Models

The anti-anginal potential of novel fluoroprostacyclin analogs has been a subject of pharmacological investigation. In a preclinical animal model designed to assess anti-anginal effects, specific fluoroprostacyclin analogs demonstrated potent and long-lasting activity. nih.govresearchgate.net The model utilized vasopressin to induce electrocardiographic changes indicative of myocardial ischemia. nih.gov The administration of the fluoroprostacyclin compounds, both intravenously and orally, was shown to counteract these effects, suggesting a significant anti-anginal potential. nih.govresearchgate.net

Table 1: Research Findings on Anti-anginal Activity of Novel Fluoroprostacyclin Analogs

Parameter Finding Source
Activity Potent and long-lasting anti-anginal effects nih.govresearchgate.net
Animal Model Animal model of vasopressin-induced ischemia nih.gov

| Administration Routes | Intravenous and Oral | nih.govresearchgate.net |

Biochemical Stability and Metabolism Research of 7 Fluoroprostacyclin

Enhanced Chemical Stability Due to Fluorine Substitution: Resistance to Enol Ether Hydrolysis

A primary challenge with natural prostacyclin is its inherent chemical instability, specifically the rapid hydrolysis of its enol ether moiety in aqueous solutions. uts.edu.au This breakdown occurs quickly, with the half-life of the parent compound being approximately 10 minutes at a physiological pH of 7.4. uts.edu.auebrary.net This instability severely restricts its clinical utility.

The strategic placement of a fluorine atom at the 7-position of the prostacyclin structure provides a powerful solution to this problem. The highly electronegative fluorine atom exerts a strong electron-withdrawing effect, which serves to protect the adjacent acid-sensitive enol ether from hydrolysis. ebrary.netresearchgate.net This substitution dramatically increases the chemical stability of the molecule.

Studies have demonstrated a remarkable increase in the half-life of 7-Fluoroprostacyclin to over a month, a stark contrast to the fleeting 10-minute half-life of natural prostacyclin. ebrary.net Further research into derivatives has shown that the introduction of two fluorine atoms at the 7-position, creating 7,7-difluoroprostacyclin, results in even greater chemical stability. dokumen.pubacs.org This enhanced stability is a direct consequence of the fluorine substitution, a strategy that has also been successfully employed in other prostacyclin analogues to improve their chemical robustness. dokumen.pub

Comparative Chemical Stability of Prostacyclin and its Fluorinated Analogs
CompoundKey Structural FeatureHalf-LifeReference
ProstacyclinUnsubstituted Enol Ether~10 minutes (pH 7.4) uts.edu.auebrary.net
This compoundSingle Fluorine at C7>1 month ebrary.net
7,7-DifluoroprostacyclinTwo Fluorines at C7Significantly Increased Stability dokumen.pubacs.org

Metabolic Stability Studies in Biological Systems (In Vitro and Preclinical Models)

Beyond its improved chemical resilience, this compound also exhibits enhanced metabolic stability, a critical attribute for any potential therapeutic agent. In vitro and preclinical studies are essential for evaluating how a compound behaves within a biological system, providing insights into its metabolic fate and potential for degradation by enzymes.

Resistance to Enzymatic Degradation

The modification of prostacyclin with fluorine not only protects it from chemical hydrolysis but also confers resistance to enzymatic degradation. ebrary.net The substitution of hydrogen with fluorine at metabolically vulnerable sites is a known strategy to prevent oxidation by enzymes such as cytochrome P450. ebrary.net While specific studies detailing the enzymatic degradation pathways of this compound are not extensively detailed in the provided search results, the principle of fluorination leading to increased metabolic stability is well-established. ebrary.net The enhanced stability of fluorinated compounds is a key factor in improving their bioavailability and duration of action.

Comparative Research and Analog Development

Comparison of 7-Fluoroprostacyclin with Natural Prostacyclin (PGI2)

The development of this compound was driven by the need to overcome the inherent chemical instability of its parent compound, the naturally occurring prostacyclin (PGI2). PGI2 is a potent endogenous inhibitor of platelet aggregation and a vasodilator, but its therapeutic potential is limited by its rapid degradation under physiological conditions.

Chemical Stability: Natural prostacyclin (PGI2) is notoriously unstable in aqueous solutions, particularly at neutral or acidic pH, where it quickly hydrolyzes to the less active 6-keto-PGF1α. caymanchem.com Its half-life in vitro and in vivo is very short, estimated to be between 30 seconds and a few minutes. caymanchem.comnih.gov This instability necessitates continuous intravenous infusion for therapeutic applications.

In contrast, this compound was specifically designed for enhanced chemical stability. The introduction of a fluorine atom at the C-7 position sterically hinders the acid-catalyzed hydrolysis of the enol ether, which is the primary degradation pathway for PGI2. Research has demonstrated that this compound is significantly more stable than PGI2 in aqueous solutions. nih.gov Studies have shown that it retains its original biological activity, such as elevating cyclic AMP (cAMP), even after four hours of incubation at 37°C. nih.gov This enhanced stability is a critical advantage, allowing for more sustained biological action.

Biological Activity and Selectivity: Despite the structural modification, this compound largely retains the potent biological activities of natural PGI2. It is a powerful inhibitor of platelet aggregation and stimulates the production of intracellular cAMP, a key second messenger in mediating prostacyclin's effects. nih.gov

Comparative studies have revealed that this compound (PGI2-F) is comparable in potency to the methyl ester of prostacyclin (PGI2-Me) and only slightly less effective than the sodium salt of prostacyclin (PGI2-Na) in stimulating cAMP accumulation in mastocytoma cells and rabbit platelets. nih.gov

A notable distinction lies in the selectivity of its pharmacological effects. Research comparing the sodium salt of 7-fluoro-PGI2 to PGI2 found that the fluorinated analog exhibits a greater separation between its anti-platelet and hypotensive (blood pressure-lowering) activities. epo.org While both compounds inhibit platelet aggregation and lower blood pressure, this compound was found to have a significantly higher ratio of anti-aggregatory activity to hypotensive activity. epo.org One study calculated this ratio to be 32 for the 7-fluoro derivative, compared to a ratio of 1 for natural PGI2, suggesting a more selective profile for inhibiting platelet aggregation with a reduced impact on blood pressure. epo.org

Receptor Binding: Both PGI2 and this compound exert their effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor found on the surface of platelets and smooth muscle cells, among others. nih.gov Binding of the agonist to the IP receptor activates adenylyl cyclase, which in turn catalyzes the formation of cAMP. nih.gov Natural PGI2 has been shown to bind to both high and low-affinity sites on human platelets. nih.gov Research on this compound indicates it also effectively interacts with prostaglandin (B15479496) receptors, as demonstrated by its ability to displace the binding of other prostaglandins (B1171923) like PGE2. nih.gov

Interactive Data Table: Comparison of this compound and Prostacyclin (PGI2)

FeatureThis compoundNatural Prostacyclin (PGI2)
Chemical Stability High; stable in aqueous solution for hours. nih.govLow; rapid hydrolysis, half-life of minutes. caymanchem.comnih.gov
Primary Degradation Resistant to hydrolysis of the enol ether.Hydrolysis to 6-keto-PGF1α. caymanchem.com
Anti-Platelet Activity Potent inhibitor of platelet aggregation. epo.orgMost potent known natural inhibitor of platelet aggregation. nih.gov
cAMP Stimulation Potency similar to PGI2 methyl ester. nih.govPotent stimulator of cAMP. nih.gov
Pharmacological Selectivity Higher ratio of anti-aggregatory to hypotensive activity (Ratio ≈ 32). epo.orgLower ratio of anti-aggregatory to hypotensive activity (Ratio ≈ 1). epo.org

Comparative Studies with Other Chemically Stable Prostacyclin Analogues and Mimetics

The quest for a chemically stable and effective prostacyclin mimetic has led to the development of numerous analogues beyond this compound. These compounds often feature modifications to the core prostacyclin structure, such as altering the cyclopentane (B165970) ring, modifying the side chains, or substituting key atoms to prevent metabolic inactivation while retaining biological activity.

Comparative studies place this compound within a broader family of synthetic prostacyclin analogues, each with a unique profile. Other halogenated prostacyclins, such as 5-chloro-PGI2, have also been developed. epo.org In a direct comparison, while both 7-fluoro-PGI2 and 5-chloro-PGI2 demonstrated higher pharmacological selectivity than natural PGI2, the 7-fluoro derivative showed a markedly greater separation of anti-platelet and hypotensive effects, with a selectivity ratio of 32 compared to 4 for the 5-chloro analogue. epo.org

Other key stable analogues that are often subjects of comparative research include carbacyclin (B161070) and iloprost (B1671730).

Carbacyclin: This analogue replaces the oxygen atom in the enol ether ring of PGI2 with a methylene (B1212753) (CH2) group. This modification confers significant chemical stability against hydrolysis. While stable, carbacyclin is generally less potent than PGI2.

Iloprost: A chemically stable carbacyclin derivative, iloprost is roughly equipotent to PGI2 in many biological systems. It is a well-established therapeutic agent and often serves as a benchmark in the development of new analogues.

The primary goal of these comparative studies is to identify compounds with an optimal balance of stability, potency, and receptor selectivity. For instance, while this compound shows high stability and good potency, other analogues might offer different advantages, such as altered duration of action or a different side-effect profile, which falls outside the scope of this article. The data from these comparative analyses are crucial for understanding the structure-activity relationships that govern the interaction of these molecules with the IP receptor and other prostanoid receptors.

Interactive Data Table: Comparison of this compound with Other Stable Analogues

AnalogueKey Structural ModificationRelative Potency (Anti-platelet)Key Advantage
This compound Fluorine at C-7 position. epo.orgHigh, similar to PGI2. nih.govHigh chemical stability and pharmacological selectivity. nih.govepo.org
5-Chloro-PGI2 Chlorine at C-5 position. epo.orgHigh.Increased stability and selectivity over PGI2. epo.org
Carbacyclin Oxygen in the vinyl ether replaced by carbon.Lower than PGI2.High chemical stability.
Iloprost Carbacyclin derivative.Equipotent to PGI2.High stability and established therapeutic use.

Research on the Development of More Selective Agonists (e.g., IP-selective)

The biological effects of prostacyclin and its analogues are mediated not only by the IP receptor but also, to varying degrees, by other prostanoid receptors (e.g., EP1, EP3, DP1). This cross-reactivity can lead to a range of physiological responses beyond the desired therapeutic effect of platelet inhibition or vasodilation. Consequently, a major focus of modern prostaglandin research is the development of agonists that are highly selective for the IP receptor.

The study of first and second-generation analogues like this compound has been instrumental in this endeavor. Analyzing the structure-activity relationships of these compounds has provided critical insights into the molecular features required for potent and selective IP receptor activation. For example, the finding that this compound possesses greater selectivity for anti-platelet effects over systemic hypotensive effects compared to natural PGI2 was an important step. epo.org This suggested that specific structural modifications could fine-tune the functional response, likely by altering the affinity and/or efficacy at different prostanoid receptors.

This line of research has progressed to the design of non-prostanoid mimetics, which are structurally distinct from PGI2 but are crafted to fit the IP receptor binding pocket with high specificity. These newer agents aim to completely avoid interaction with other prostanoid receptors, thereby minimizing off-target effects. The development of these highly selective IP agonists represents the next generation of therapies, building on the foundational knowledge gained from studying compounds like this compound. The ultimate goal is to create molecules that deliver the therapeutic benefits of IP receptor activation with unparalleled precision and a minimal side-effect profile.

Advanced Research Methodologies and Techniques Employed in 7 Fluoroprostacyclin Studies

Spectroscopic and Chromatographic Techniques (e.g., NMR, FTIR, HRMS, XRD) for Characterization

The definitive identification and structural confirmation of 7-Fluoroprostacyclin are achieved through a combination of powerful spectroscopic and chromatographic methods. Each technique provides unique and complementary information to build a complete profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. oup.com For this compound, both ¹H (proton) and ¹³C (carbon) NMR are used to map the carbon-hydrogen framework of the molecule. nih.gov Furthermore, given the presence of a fluorine atom, ¹⁹F NMR is particularly valuable, as it provides direct information about the chemical environment of the fluorine nucleus, confirming its position and integrity within the structure. wikipedia.org NMR data, including chemical shifts, coupling constants, and peak integrations, allow researchers to piece together the connectivity and stereochemistry of the molecule. ugobasile.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. nih.gov In the analysis of this compound, an FTIR spectrum would reveal characteristic absorption bands corresponding to its various functional groups, such as the hydroxyl (-OH), carboxylic acid (-COOH), and carbon-fluorine (C-F) bonds. oup.com This technique serves as a rapid and effective method for confirming the presence of key structural motifs and for quality control purposes. google.com

High-Resolution Mass Spectrometry (HRMS) : HRMS is a critical tool for accurately determining the elemental composition and molecular weight of a compound. mdpi.comacs.org Unlike standard mass spectrometry, HRMS provides mass measurements with extremely high precision (often to sub-parts-per-million accuracy), which allows for the calculation of a unique molecular formula. cvphysiology.com For this compound, HRMS would be used to verify its exact molecular formula, distinguishing it from other compounds with the same nominal mass. This high level of accuracy is indispensable for confirming the identity of a newly synthesized compound. nih.gov

X-ray Crystallography (XRD) : XRD is the gold standard for determining the three-dimensional atomic structure of a crystalline molecule. japsonline.comfu-berlin.de This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. fu-berlin.demdpi.com From this pattern, a detailed 3D model of the electron density can be constructed, revealing precise bond lengths, bond angles, and the absolute stereochemistry of the molecule. fu-berlin.de While obtaining a suitable crystal can be a challenge, a successful XRD analysis of this compound would provide unambiguous proof of its structure. mdpi.com

Table 1: Application of Analytical Techniques in the Characterization of this compound

Technique Abbreviation Primary Information Obtained Application to this compound
Nuclear Magnetic Resonance Spectroscopy NMR Detailed molecular structure, connectivity, and stereochemistry. Confirms the carbon-hydrogen framework, and the specific location of the fluorine atom via ¹H, ¹³C, and ¹⁹F NMR. nih.govwikipedia.org
Fourier-Transform Infrared Spectroscopy FTIR Identification of functional groups. Verifies the presence of hydroxyl, carboxylic acid, and carbon-fluorine bonds. nih.govgoogle.com
High-Resolution Mass Spectrometry HRMS Precise molecular weight and elemental formula. Confirms the exact molecular formula, distinguishing it from other potential compounds. mdpi.comcvphysiology.com
X-ray Crystallography XRD Absolute three-dimensional atomic structure, bond lengths, and angles. Provides definitive proof of the molecule's stereochemistry and overall 3D conformation. japsonline.commdpi.com

Radioligand Binding Assays for Receptor Affinity Determination

To understand how this compound interacts with its biological target, primarily the prostacyclin (IP) receptor, researchers use radioligand binding assays. nih.gov These assays are a gold standard for quantifying the affinity of a ligand for a receptor. reprocell.com The fundamental principle involves using a radiolabeled version of a known ligand to compete with the unlabeled test compound (this compound) for binding to the receptor, which is typically present in cell membrane preparations. orchidscientific.comnih.gov

Two main types of experiments are conducted:

Saturation Assays : These are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. nih.gov

Competition Assays : In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor, this compound. By measuring the displacement of the radioligand, the inhibition constant (Ki) for this compound can be calculated. The Ki value represents the affinity of the compound for the receptor; a lower Ki value indicates a higher binding affinity. nih.govresearchgate.net

These assays are crucial for establishing that this compound binds to the intended receptor and for quantifying the strength of that interaction compared to the endogenous ligand, prostacyclin, or other synthetic analogs.

Table 2: Key Parameters Determined from Radioligand Binding Assays

Parameter Description Significance for this compound
Kd (Equilibrium Dissociation Constant) The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. researchgate.net A measure of the affinity of a radioligand for the receptor. A low Kd signifies high affinity. nih.gov
Bmax (Maximum Receptor Density) The total concentration of receptor sites in the preparation. nih.gov Indicates the total number of receptors available for binding in the tissue or cell sample being studied.
IC50 (Half-Maximal Inhibitory Concentration) The concentration of a competing ligand (e.g., this compound) that displaces 50% of the specific binding of the radioligand. An experimentally derived value that reflects the potency of the competing compound.
Ki (Inhibition Constant) The dissociation constant of the inhibitor (competing ligand). It is calculated from the IC50 value. Represents the intrinsic affinity of this compound for the receptor. It is the primary value used to compare the binding affinities of different compounds.

Cell-Based Reporter Assays for Signal Transduction Studies

Beyond just binding to a receptor, it is critical to determine if that binding event leads to a functional cellular response. Cell-based reporter assays are powerful tools for studying the signal transduction pathways activated by receptor agonists like this compound. These assays are designed to measure the activity of transcription factors that are downstream of the receptor's signaling cascade.

The principle involves genetically engineering a cell line to contain a reporter construct. This construct consists of a promoter, containing binding sites for a specific transcription factor, linked to a reporter gene that produces an easily measurable signal (e.g., luciferase for light production or Green Fluorescent Protein (GFP) for fluorescence). For the prostacyclin (IP) receptor, which is a G-protein-coupled receptor (GPCR), activation by this compound typically leads to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates transcription factors that bind to a cAMP response element (CRE).

In a typical assay, cells containing a CRE-luciferase reporter construct are treated with this compound. If the compound activates the IP receptor, the resulting signaling cascade will lead to the production of luciferase, and the amount of light generated is proportional to the level of pathway activation. These assays provide a quantitative measure of the functional potency and efficacy of this compound as a receptor agonist.

Ex Vivo Biological Activity Assessments

Ex vivo studies bridge the gap between in vitro molecular assays and in vivo animal models by testing the effects of a compound on intact, living tissues maintained in a controlled laboratory environment. japsonline.com These assessments are crucial for understanding the physiological effects of this compound on specific organ systems. Key ex vivo assays for a prostacyclin analog include assessments of platelet aggregation and vasodilation.

Platelet Aggregation Assays : As prostacyclin is the most potent endogenous inhibitor of platelet aggregation, its analogs are extensively tested for this activity. nih.gov In these assays, blood is drawn, and platelet-rich plasma is prepared. An aggregating agent (e.g., ADP, collagen) is added to induce platelet clumping, which can be measured using an aggregometer. The ability of this compound to inhibit this aggregation is then quantified, providing a direct measure of its anti-platelet potency. Studies have confirmed that fluoroprostacyclin derivatives possess potent inhibitory activities on platelet aggregation. nih.govorchidscientific.com

Isolated Tissue Bath Studies : To assess vasomotor effects, isolated blood vessels (e.g., aortic rings) are mounted in an organ bath. acs.org The bath contains a physiological salt solution, is maintained at body temperature, and is aerated. researchgate.net The tissue is connected to a force transducer to measure changes in muscle tension. The vessel can be pre-constricted with an agent like phenylephrine, and then this compound is added to determine its ability to induce relaxation (vasodilation), a hallmark effect of prostacyclin. Similarly, other smooth muscle tissues, such as from the airways or gastrointestinal tract, can be used to test for other potential biological activities. Additionally, studies on isolated rat hepatocytes have been used to evaluate the in-vitro effects of this compound. fu-berlin.de

In Silico Approaches: Molecular Docking and Computational Chemistry

Computational methods provide powerful predictive tools that complement experimental research, offering insights into molecular interactions at an atomic level. These in silico techniques are instrumental in understanding the structure-activity relationships of compounds like this compound and in guiding the design of new, improved analogs.

Molecular Docking : Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. A 3D model of the target receptor (e.g., the prostacyclin IP receptor) is used as a virtual binding site. The this compound molecule is then computationally "docked" into this site in various conformations. Sophisticated scoring functions are used to estimate the binding energy for each pose, with lower energy scores typically indicating a more favorable interaction. This method can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket, explaining the molecular basis for its affinity and selectivity.

Computational Chemistry : This broader field encompasses a range of methods beyond simple docking. For instance, molecular dynamics (MD) simulations can be used to model the behavior of the this compound-receptor complex over time. These simulations provide a dynamic view of the interaction, assessing the stability of the binding pose and revealing how the ligand and receptor adapt to each other. Computational chemistry can also be used to calculate various molecular properties of this compound, such as its electrostatic potential and conformational flexibility, which are crucial determinants of its biological activity.

Future Directions in 7 Fluoroprostacyclin Research

Elucidating Remaining Unresolved Biochemical and Pharmacological Mechanisms

While the primary mechanism of prostacyclin analogues involves activating the prostacyclin (IP) receptor to increase cyclic AMP (cAMP) levels, a complete picture of their pharmacological effects is still emerging. cvpharmacology.comnih.gov Future research aims to resolve several key questions.

A significant area of investigation is the potential for "biased agonism," where a compound preferentially activates certain downstream signaling pathways over others. While the Gs-adenylyl cyclase-cAMP pathway is the canonical signaling route for the IP receptor, other pathways may also be involved. researchgate.netucl.ac.uk Understanding how the 7-fluoro substitution influences the conformation of the molecule and its interaction with the receptor could reveal whether it biases signaling toward specific outcomes, such as antiproliferative effects versus vasodilation. ucl.ac.uk

Exploration of Novel Fluorine Substitution Patterns for Enhanced Properties

The success of the 7-fluoro substitution in enhancing the chemical stability of prostacyclin has opened the door to exploring other fluorination strategies. dokumen.pubebrary.net The introduction of fluorine atoms at different positions on the prostacyclin scaffold could yield analogues with further improved properties. tandfonline.comunina.it

Key goals for novel fluorination include:

Enhanced Metabolic Stability: Fluorine can be strategically placed at sites vulnerable to metabolic attack by enzymes like cytochrome P450, thereby increasing the compound's biological half-life. tandfonline.comscispace.com

Increased Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with the target receptor. tandfonline.comscispace.com

Modified Lipophilicity: Fluorine substitution can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to permeate cell membranes. tandfonline.com

Researchers are investigating the synthesis of analogues with gem-difluoro (CF2) or trifluoromethyl (CF3) groups. scispace.comgoogle.com For instance, the synthesis of 7,7-difluoroprostacyclin derivatives has been reported to yield compounds with high stability and potent biological activity. dokumen.pubresearchgate.net The exploration of fluorination on both the upper (alpha) and lower (omega) side chains of the prostacyclin molecule is an active area of research. researchgate.net

Table 1: Potential Future Fluorine Substitution Strategies

Substitution SiteType of SubstitutionHypothesized Enhancement
C-7 PositionDifluoro (CF2)Potentially greater stabilization of the enol ether compared to monofluorination. dokumen.pubtandfonline.com
Omega Side ChainMonofluoro or TrifluoromethylBlock metabolic oxidation, increasing biological half-life. tandfonline.comscispace.com
Cyclopentane (B165970) RingMonofluoro or DifluoroAlter ring conformation to improve receptor binding and selectivity. mdpi.com
Alpha Side Chain (other than C-7)MonofluoroFine-tune acidity of the carboxylic acid group, affecting transport and receptor interaction.

Development of Advanced Analogues with Tuned Selectivity and Stability

Building on the insights from structure-activity relationship (SAR) studies, a major goal is the development of advanced analogues with precisely tuned properties. ahajournals.orgnih.govresearchgate.netrjraap.com The ideal next-generation prostacyclin analogue would combine high chemical and metabolic stability with exceptional selectivity for the IP receptor. acs.orgajmc.com

Current prostacyclin analogues, including iloprost (B1671730) and treprostinil (B120252), have varying affinities for different prostanoid receptors, which can contribute to side effects. nih.govmednet.ca The development of highly selective IP receptor agonists is a key objective. acs.orgmednet.ca Selexipag, a non-prostanoid IP receptor agonist, represents a step in this direction, demonstrating high selectivity for the IP receptor over other prostanoid receptors. ajmc.com Future fluorinated analogues could be designed to achieve similar or even greater selectivity.

Improving stability remains a critical goal. While 7-fluoroprostacyclin is significantly more stable than native prostacyclin, further enhancements could lead to more convenient oral formulations with longer durations of action. nih.govnih.gov The development of analogues like 10,10-difluoro-13-dehydro-prostacyclin illustrates the potential for multiple chemical modifications to work in concert to enhance stability. tandfonline.com The ultimate objective is to create orally active compounds that provide sustained therapeutic effects, improving patient adherence and quality of life. acs.org

Table 2: Goals for Advanced Prostacyclin Analogues

PropertyCurrent AnaloguesGoal for Future Analogues
Receptor SelectivityVariable affinity for multiple prostanoid receptors (IP, EP, etc.). nih.govmednet.caHigh and specific affinity for the IP receptor to minimize off-target effects. acs.orgajmc.com
Chemical StabilityImproved over native PGI2, but some still require specific formulations. nih.govnih.govExceptional stability at physiological pH, suitable for oral administration. ebrary.net
Metabolic Half-LifeVaries from minutes to a few hours. researchgate.netnih.govLonger half-life allowing for less frequent dosing (e.g., once or twice daily). cvpharmacology.com
Signaling ProfileBroad activation of downstream pathways. researchgate.netPotentially biased agonism to selectively activate desired pathways (e.g., antiproliferative). ucl.ac.uk

Integration with Emerging Research Paradigms in Chemical Biology and Medicinal Chemistry

Future research on this compound and its derivatives will benefit from integration with cutting-edge techniques in chemical biology and medicinal chemistry. scispace.comwiley-vch.dechinesechemsoc.org These approaches can provide deeper insights into the molecule's function and accelerate the discovery of new therapeutic agents.

One promising area is the use of fluorinated analogues as chemical probes. dokumen.pub The unique properties of the fluorine atom, including its utility in ¹⁹F NMR spectroscopy, can be leveraged to study the interactions between the ligand and its receptor in detail. fu-berlin.de Furthermore, incorporating photoaffinity labels or "click chemistry" handles into the structure of this compound analogues could allow researchers to covalently link the molecule to the IP receptor, enabling precise mapping of the binding pocket and a better understanding of the structural basis for agonist activity.

The principles of rational drug design, aided by computational modeling and structural biology, will play an increasingly important role. dokumen.pubchinesechemsoc.org As high-resolution structures of the IP receptor in complex with various agonists become available, it will be possible to design novel fluorinated analogues with greater precision, optimizing their fit within the binding site to maximize potency and selectivity. This synergy between synthetic chemistry, pharmacology, and structural biology holds the key to unlocking the full therapeutic potential of the prostacyclin pathway.

Q & A

Q. What experimental models are most suitable for studying the hepatoprotective effects of 7-Fluoroprostacyclin?

Methodological Answer:

  • In vitro models : Use primary hepatocytes or HepG2 cell lines to assess cytotoxicity, oxidative stress markers (e.g., ROS, glutathione levels), and apoptosis pathways (caspase-3/7 activity) under induced liver injury (e.g., acetaminophen or ethanol exposure) .
  • In vivo models : Employ rodent models (e.g., carbon tetrachloride-induced liver fibrosis) to evaluate dose-dependent effects on serum biomarkers (ALT, AST) and histopathological changes .
  • Validation : Compare results with established prostaglandin analogs (e.g., iloprost) to contextualize efficacy .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

  • Synthesis : Follow protocols from peer-reviewed studies (e.g., stereoselective fluorination at the 7-position using fluorinating agents like DAST) and report reaction yields, purity (>95% by HPLC), and spectroscopic data (¹H/¹³C NMR, HRMS) .
  • Characterization : Include stability tests under physiological conditions (pH 7.4, 37°C) and confirm structural integrity via X-ray crystallography if available .
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate preliminary data from supplementary materials .

Advanced Research Questions

Q. What statistical and computational approaches resolve contradictions in this compound’s reported mechanisms of action?

Methodological Answer:

  • Meta-analysis : Apply PRISMA guidelines to systematically review in vivo/in vitro studies, highlighting variables like dosage, model specificity, and assay sensitivity .
  • Pathway analysis : Use tools like STRING or KEGG to map conflicting signaling pathways (e.g., cAMP-PKA vs. IP3-Ca²⁺) and identify context-dependent activation .
  • Sensitivity testing : Conduct dose-response curves across cell types (e.g., endothelial vs. smooth muscle cells) to isolate tissue-specific effects .

Q. How can researchers design studies to address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Methodological Answer:

  • PK studies : Use LC-MS/MS to measure plasma half-life, bioavailability, and metabolite identification in preclinical models .
  • PD integration : Employ mechanism-based modeling (e.g., NONMEM) to correlate plasma concentrations with vasodilation or antiplatelet outcomes .
  • Species translation : Compare rodent and human liver microsomes to predict interspecies metabolic differences .

Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential in complex diseases (e.g., pulmonary hypertension)?

Methodological Answer:

  • Blinded protocols : Randomize treatment groups and use automated assay platforms to minimize observer bias .
  • Negative controls : Include inactive analogs (e.g., non-fluorinated prostacyclin) to distinguish fluorination-specific effects .
  • Ethical rigor : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses with clinical translatability .

Data Presentation and Reporting Guidelines

Q. How should researchers structure a manuscript to highlight this compound’s novel contributions?

Methodological Answer:

  • Abstract : Summarize key findings with quantitative outcomes (e.g., "this compound reduced hepatic fibrosis by 40% in murine models, p<0.01") and avoid undefined abbreviations .
  • Results/Discussion : Use subheadings to separate mechanistic insights (e.g., "Role of FP-receptor activation") from broader implications (e.g., "Therapeutic relevance in metabolic disorders") .
  • Data availability : Deposit raw datasets (e.g., RNA-seq, metabolomics) in public repositories (NCBI GEO, MetaboLights) per PLOS guidelines .

Tables for Critical Analysis

Q. Table 1. Key Confounding Factors in this compound Studies

FactorImpact on Data InterpretationMitigation StrategyReference
Species variabilityAlters metabolic clearanceCross-test human/rodent microsomes
Fluorination stabilityDegrades under physiological pHUse buffered solutions (pH 7.4)
Assay sensitivityMasures weak receptor bindingEmploy SPR or radioligand assays

Q. Table 2. Recommended In Silico Tools for Mechanistic Studies

ToolApplicationExample Use CaseReference
AutoDockDocking to FP receptorPredict binding affinity of fluorinated analogs
GROMACSMolecular dynamics simulationsAssess conformational stability in membranes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.